[1-(2-Methoxyethyl)piperidin-3-yl]methanol
Overview
Description
1-(2-Methoxyethyl)piperidin-3-yl]methanol (MPM) is an organic compound belonging to the class of piperidines. It is a colorless, odorless, and volatile liquid with a molecular weight of 134.2 g/mol and a boiling point of 95 °C. MPM is widely used in scientific research due to its ability to act as a reagent in various chemical reactions. It is also used in the synthesis of various drugs, such as tricyclic antidepressants, antihistamines, and anti-anxiety drugs.
Scientific Research Applications
Electrochemical Oxidation and Synthesis
- Indirect Electrochemical Oxidation : The electrochemical oxidation of piperidines, including derivatives similar to [1-(2-Methoxyethyl)piperidin-3-yl]methanol, has been explored for synthesizing α-hydroxyketals and understanding electrochemically induced Favorskii rearrangements. This method shows potential in creating complex organic molecules with good yields, highlighting its applicability in synthetic organic chemistry (Elinson et al., 2006).
Crystal Structure Analysis
- X-ray Crystallography : The detailed crystal structure analysis of compounds structurally related to [1-(2-Methoxyethyl)piperidin-3-yl]methanol provides insights into their molecular conformation, interactions, and reactivity. For example, the study of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol highlights the importance of crystallography in understanding the structural basis for chemical reactivity and designing molecules with desired properties (Girish et al., 2008).
Synthesis of Pyridine Derivatives
- Three-Component Synthesis : The synthesis of pyridine derivatives, utilizing piperidines as starting materials, demonstrates the versatility of these compounds in creating heterocyclic structures. This methodology can lead to novel compounds with potential applications in medicinal chemistry and materials science (Feng, 2011).
Catalysis and Reaction Mechanisms
- Catalytic Reactions : The use of piperidine and its derivatives in catalytic reactions, such as the N-Alkylation of amines with primary alcohols, showcases their role in facilitating chemical transformations. These findings are crucial for developing efficient, sustainable chemical processes (Kamiguchi et al., 2007).
Material Science and Surface Chemistry
- Surface Site Probing : Research involving the adsorption and desorption of methanol on ceria nanocrystals illustrates the application of piperidine derivatives in studying surface chemistry. Such studies are essential for understanding catalyst surfaces, which can lead to the development of better catalytic materials (Wu et al., 2012).
properties
IUPAC Name |
[1-(2-methoxyethyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-12-6-5-10-4-2-3-9(7-10)8-11/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIIVOMLZRWTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672391 | |
Record name | [1-(2-Methoxyethyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyethyl)piperidin-3-yl]methanol | |
CAS RN |
915921-51-6 | |
Record name | 1-(2-Methoxyethyl)-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(2-Methoxyethyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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